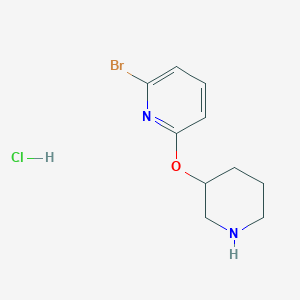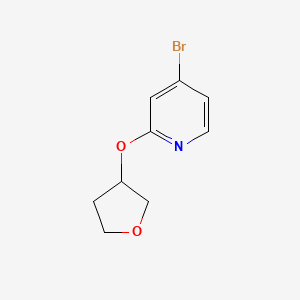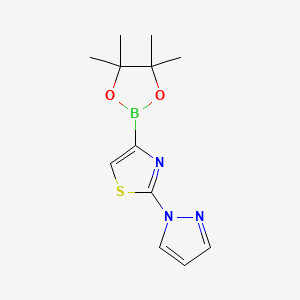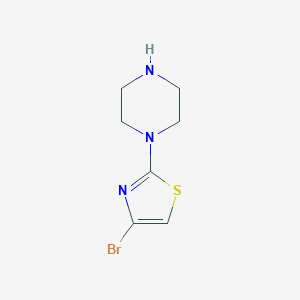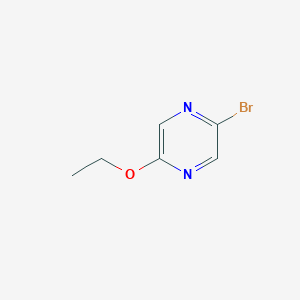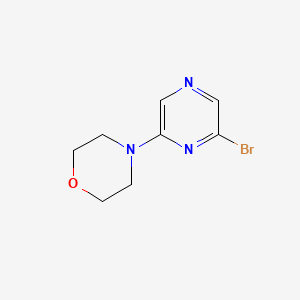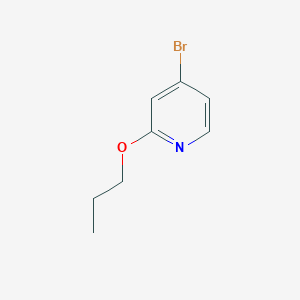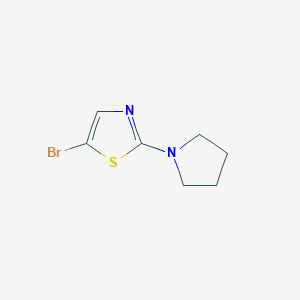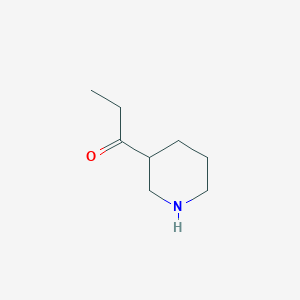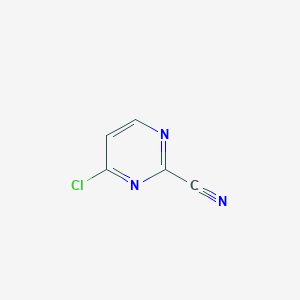![molecular formula C8H7F3O3S B1372035 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid CAS No. 1174851-74-1](/img/structure/B1372035.png)
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Descripción general
Descripción
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid, also known as TMTFA, is an organic compound that belongs to the thiophene family. It has a molecular weight of 240.2 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[(2,2,2-Trifluoroethoxy)methyl]-2-thiophenecarboxylic acid . The InChI code is 1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) .Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
The mass spectra of substituted thiophene-2-carboxylic acids, including compounds like 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid, have been studied extensively. Research shows that these compounds can be differentiated using mass spectrometry, highlighting their utility in analytical chemistry for structural analysis and compound identification (Fisichella et al., 1982).
Synthesis of Derivatives and Reactions
These compounds have been used in synthetic chemistry for creating various derivatives. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate, a related compound, have been explored to yield a range of different compounds, showcasing the versatility of thiophene-2-carboxylic acid derivatives in organic synthesis (Corral & Lissavetzky, 1984).
Computational Applications and Nonlinear Optical Properties
A study focusing on thiophene-based amide derivatives, closely related to 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid, highlighted the use of computational applications to understand their structural and electronic properties. This research is significant for the development of materials with potential nonlinear optical (NLO) properties (Kanwal et al., 2022).
Luminescence Sensing and Pesticide Removal
Thiophene-based compounds have been investigated for their potential in luminescence sensing and environmental applications. For example, metal-organic frameworks constructed from thiophene-functionalized dicarboxylates showed efficient luminescent sensory properties for detecting environmental contaminants (Zhao et al., 2017).
Supramolecular Liquid-Crystalline Complexes
Research has also delved into the formation of novel supramolecular liquid-crystalline complexes derived from thiophene-2-carboxylic acids. These complexes have unique structural and functional properties, indicating the potential for advanced material applications (Tso et al., 1998).
Electropolymerization and Electrochromic Performances
Studies on thiophene-2-carboxylic acid derivatives have also included their electropolymerization and the exploration of their electrochromic performances. These compounds exhibit interesting color-changing properties when subjected to electrical stimuli, making them suitable for applications in smart materials and display technologies (Li et al., 2020).
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKXUFQJWUSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
